molecular formula C10H8KNO6S2 B1592698 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt CAS No. 842-15-9

1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt

Cat. No. B1592698
CAS RN: 842-15-9
M. Wt: 341.4 g/mol
InChI Key: GOPRYBNRWIBTIH-UHFFFAOYSA-M
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Description

“1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt” is a fluorescent reagent . It is used to label carbohydrates . This reagent reacts with the reducing termini of oligosaccharides to form a Schiff’s base, which can then be stabilized by reducing it with sodium cyanoborohydride .


Synthesis Analysis

The disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with excess aqueous ammonia and ammonium bisulfite at 185℃ for 18 hours .


Molecular Structure Analysis

The molecular formula of “1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt” is C10H8KNO6S2 . The molecular weight is 359.42 .


Chemical Reactions Analysis

This compound is used to conjugate the reducing ends of oligosaccharides, such as those derived from glycoproteins, glycolipids, and proteoglycans, for analysis via gel electrophoresis .


Physical And Chemical Properties Analysis

The compound is very soluble in water . Its solubility in water has been confirmed .

Scientific Research Applications

Novel Fluorescent Probe Development

A novel water-soluble fluorescent probe, synthesized by reacting cyanuric chloride with 7-amino-1,3-naphthalenedisulfonic acid monopotassium salt, demonstrates significant potential for the determination of methylamine in water samples. This probe, due to its high sensitivity and selectivity, offers a practical approach for environmental monitoring and analysis Han Gu, Huimin Ma, S. Liang, 2001.

Capillary Zone Electrophoresis for Amino Acids

The compound has been utilized in a one-pot labeling strategy coupled with capillary zone electrophoresis for efficient separation of amino acid mixtures. This methodology, involving reaction with cyanuric chloride, provides a fast, simple, and cost-effective tool for the analysis of free amino acids in biofluids, suggesting its application in non-invasive medical diagnostics Lijuan Song, Zhenpeng Guo, Yi Chen, 2011.

Structural Chemistry in Metal Complexes

Studies have explored the structural chemistry of naphthalenedisulfonate salts with various metal cations, providing insights into the interactions between these compounds and metal ions. Such research underscores the significance of 1,3-Naphthalenedisulfonic acid derivatives in understanding the fundamental aspects of chemical bonding and potential applications in materials science B. Gunderman, Ian D. Kabell, P. J. Squattrito, S. N. Dubey, 1997.

Inhibition of HIV Replication

A bis naphthalenedisulfonic acid compound, related to 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt, showed significant anti-HIV activity. This discovery opens up new avenues for the development of novel antiviral drugs, highlighting the potential therapeutic applications of naphthalenedisulfonic acid derivatives P. Mohan, R. Singh, J. Wepsiec, I. González, D. Sun, P. Sarin, 1990.

Future Directions

Given its use in labeling carbohydrates, this compound could potentially be used in future research involving the analysis of carbohydrates and related compounds .

properties

IUPAC Name

potassium;7-amino-3-sulfonaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPRYBNRWIBTIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)[O-])N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8KNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86-65-7 (Parent)
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4061204
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt

CAS RN

842-15-9
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium hydrogen 7-aminonaphthalene-1,3-disulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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